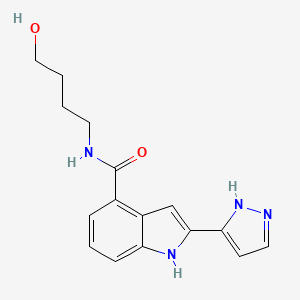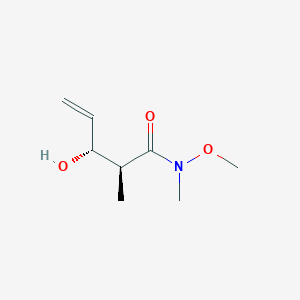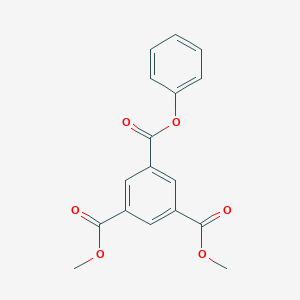
1,3-Dimethyl 5-phenyl benzene-1,3,5-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl 5-phenyl benzene-1,3,5-tricarboxylate is an organic compound with a complex aromatic structure It is a derivative of benzene-1,3,5-tricarboxylic acid, where the carboxyl groups are esterified with methyl and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl 5-phenyl benzene-1,3,5-tricarboxylate typically involves the esterification of benzene-1,3,5-tricarboxylic acid. One common method is the reaction of benzene-1,3,5-tricarboxylic acid with methanol and phenol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl 5-phenyl benzene-1,3,5-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Produces benzene-1,3,5-tricarboxylic acid derivatives.
Reduction: Yields benzene-1,3,5-tricarbinol derivatives.
Substitution: Results in various substituted benzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,3-Dimethyl 5-phenyl benzene-1,3,5-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its aromatic structure and functional groups.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl 5-phenyl benzene-1,3,5-tricarboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In biological systems, its interactions with enzymes and receptors are of interest, although detailed studies are required to elucidate its molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl 1,3,5-benzenetricarboxylate: Similar esterified derivative with three methyl groups.
1,3,5-Tris(phenyl)benzene: A related compound with three phenyl groups attached to the benzene ring.
Benzene-1,3,5-tricarboxylic acid: The parent compound with three carboxylic acid groups.
Uniqueness
1,3-Dimethyl 5-phenyl benzene-1,3,5-tricarboxylate is unique due to its mixed esterification pattern, combining both methyl and phenyl ester groups. This structural feature imparts distinct chemical properties and reactivity compared to its fully methylated or phenylated counterparts.
Propriétés
Numéro CAS |
524674-01-9 |
|---|---|
Formule moléculaire |
C17H14O6 |
Poids moléculaire |
314.29 g/mol |
Nom IUPAC |
1-O,5-O-dimethyl 3-O-phenyl benzene-1,3,5-tricarboxylate |
InChI |
InChI=1S/C17H14O6/c1-21-15(18)11-8-12(16(19)22-2)10-13(9-11)17(20)23-14-6-4-3-5-7-14/h3-10H,1-2H3 |
Clé InChI |
UPPQJFQXMQIHAD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=C1)C(=O)OC2=CC=CC=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


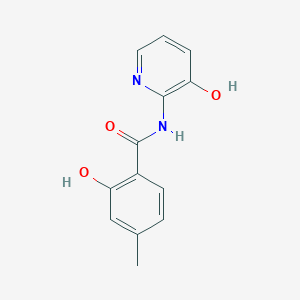


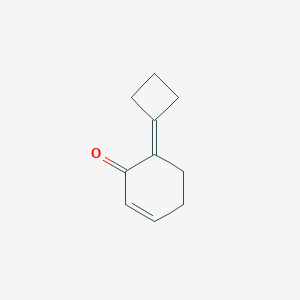

![4,5-Dimethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14221843.png)
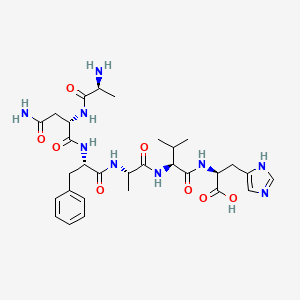
![Pyridine, 2-[(3-methyl-1H-pyrazol-1-yl)methyl]-](/img/structure/B14221858.png)
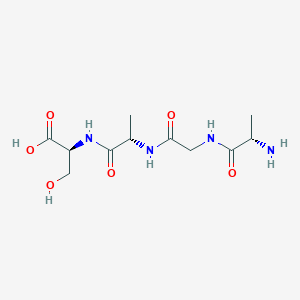
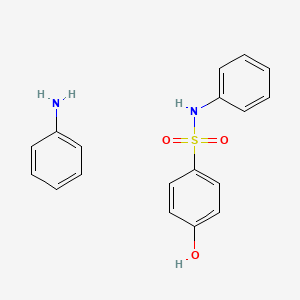
![1-[(1S)-2-hydroxy-1-phenylethyl]-3-phenylthiourea](/img/structure/B14221872.png)
